molecular formula C6H11NO B1313904 3-Methylpiperidin-4-one CAS No. 5773-58-0

3-Methylpiperidin-4-one

Cat. No.: B1313904
CAS No.: 5773-58-0
M. Wt: 113.16 g/mol
InChI Key: KTWRIXHINMYODR-UHFFFAOYSA-N
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Description

3-Methylpiperidin-4-one is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis. It is a white to pale yellow crystalline powder with a molecular formula of C6H11NO.

Biochemical Analysis

Biochemical Properties

3-Methylpiperidin-4-one plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis of analgesics, such as fentanyl and 4-anilino-piperidine . The compound acts as a precursor in the synthesis of these analgesics, facilitating the formation of the desired chemical structures. Additionally, this compound can interact with proteins involved in metabolic pathways, influencing their activity and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . It can also impact gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular behavior. Furthermore, this compound affects cellular metabolism by interacting with enzymes involved in metabolic processes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it may inhibit the activity of enzymes involved in the breakdown of neurotransmitters, thereby increasing their levels and enhancing their effects. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used safely in various experimental settings . At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is known to participate in the synthesis of complex organic molecules, such as analgesics and other pharmaceutical compounds . The compound can influence metabolic flux by modulating the activity of key enzymes involved in these pathways, leading to changes in the levels of metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain cellular compartments, where it exerts its effects on cellular processes. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for its role in regulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of methylamine with 4-piperidone under controlled conditions. Another method includes the cyclization of N-methyl-4-aminobutyric acid. The reaction conditions typically involve the use of solvents like ethanol or dichloromethane and catalysts such as hydrochloric acid.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical synthesis involving the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can yield 3-methylpiperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom is a key reactive site.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 3-Methylpiperidine.

    Substitution: Depending on the substituent, various N-substituted piperidines can be formed.

Scientific Research Applications

3-Methylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of analgesics and antispasmodics.

    Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    Piperidine: The parent compound of 3-Methylpiperidin-4-one, lacking the methyl group at the third position.

    4-Piperidone: Similar structure but without the methyl group.

    N-Methylpiperidine: Similar but with a methyl group on the nitrogen atom instead of the ring.

Uniqueness: this compound is unique due to the presence of the methyl group at the third position, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its utility in specific synthetic and pharmacological applications.

Properties

IUPAC Name

3-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWRIXHINMYODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484327
Record name 3-methyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5773-58-0
Record name 3-methyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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